molecular formula C12H17ClN2O3S B511358 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine CAS No. 332021-59-7

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine

Cat. No.: B511358
CAS No.: 332021-59-7
M. Wt: 304.79g/mol
InChI Key: OZSVXLNPQIWMRA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methoxyphenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of sulfides or thiols.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)sulfonylpiperazine
  • 1-(5-Bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine
  • 1-(5-Chloro-2-methoxyphenyl)sulfonyl-1H-benzimidazole

Uniqueness

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine is unique due to the presence of both the sulfonyl and piperazine moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-14-5-7-15(8-6-14)19(16,17)12-9-10(13)3-4-11(12)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSVXLNPQIWMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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